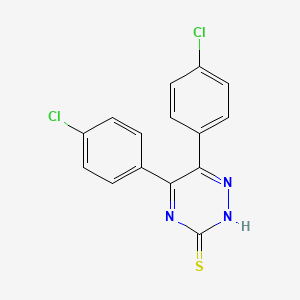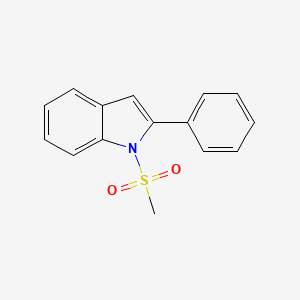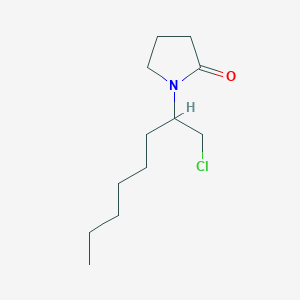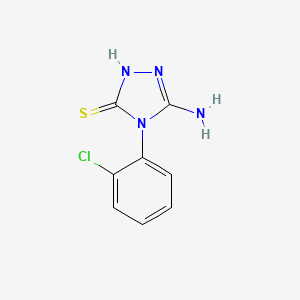
N,N'-Di-tert-butyl-N-(trimethylsilyl)methanesulfinimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Di-tert-butyl-N-(trimethylsilyl)methanesulfinimidamide is a specialized chemical compound used in various scientific research and industrial applications. This compound is known for its unique structural properties, which include the presence of tert-butyl groups and a trimethylsilyl group attached to a methanesulfinimidamide core. These structural features contribute to its reactivity and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Di-tert-butyl-N-(trimethylsilyl)methanesulfinimidamide typically involves the reaction of tert-butylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The resulting intermediate is then reacted with methanesulfinyl chloride to form the final product. The reaction conditions often include low temperatures and inert atmosphere to ensure high yield and purity.
Industrial Production Methods
Industrial production of N,N’-Di-tert-butyl-N-(trimethylsilyl)methanesulfinimidamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality. The compound is typically purified through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Di-tert-butyl-N-(trimethylsilyl)methanesulfinimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinimidamide group to amines or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N,N’-Di-tert-butyl-N-(trimethylsilyl)methanesulfinimidamide has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N’-Di-tert-butyl-N-(trimethylsilyl)methanesulfinimidamide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The tert-butyl and trimethylsilyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound. The sulfinimidamide group can participate in hydrogen bonding and other interactions, making it a versatile reagent in chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethylformamide di-tert-butyl acetal
- N,N-Dimethylformamide dineopentyl acetal
- N,N-Dimethylformamide diisopropyl acetal
Uniqueness
N,N’-Di-tert-butyl-N-(trimethylsilyl)methanesulfinimidamide is unique due to the presence of both tert-butyl and trimethylsilyl groups, which provide distinct steric and electronic properties. This makes it more versatile and selective in chemical reactions compared to similar compounds that lack these structural features.
Propriétés
Numéro CAS |
90210-62-1 |
|---|---|
Formule moléculaire |
C12H30N2SSi |
Poids moléculaire |
262.53 g/mol |
Nom IUPAC |
N-(N-tert-butyl-S-methylsulfinimidoyl)-2-methyl-N-trimethylsilylpropan-2-amine |
InChI |
InChI=1S/C12H30N2SSi/c1-11(2,3)13-15(7)14(12(4,5)6)16(8,9)10/h1-10H3 |
Clé InChI |
MHLWADOHRAVMIE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N=S(C)N(C(C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one](/img/structure/B14377213.png)
![(2-Aminoethoxy)[2-(furan-2-yl)phenyl]boranyl](/img/structure/B14377228.png)


![3,4,5-Tribromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14377260.png)
![4-Chloro-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14377266.png)

![2-Methyl-5-[(2-nitrophenyl)methyl]-1,3,4-oxadiazole](/img/structure/B14377271.png)


![2-[1-(Hydroxyimino)-2-methyl-1-phenylpropan-2-yl]-1,2-oxazetidin-3-one](/img/structure/B14377280.png)
